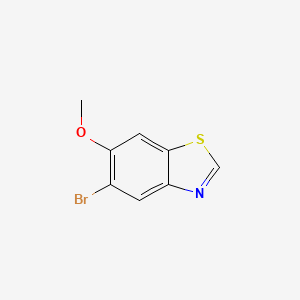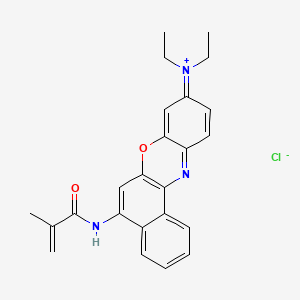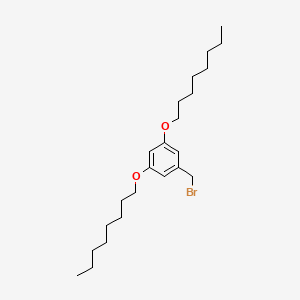
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a specific stereoisomer of trihydroxy bile acids, characterized by its unique configuration of hydroxyl groups and its cholan-24-oic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid typically involves multi-step organic reactions. The process begins with the modification of a steroid nucleus, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific bacteria or yeast strains are engineered to produce the desired bile acid derivative. This method is often preferred due to its efficiency and sustainability compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often leading to the formation of ketones or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically converting ketones to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2) for halogenation, acetic anhydride for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines. It aids in the emulsification of dietary fats, facilitating their absorption. The compound also regulates cholesterol levels by promoting the conversion of cholesterol to bile acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic Acid: Another trihydroxy bile acid with hydroxyl groups at different positions.
Chenodeoxycholic Acid: A dihydroxy bile acid with hydroxyl groups at positions 3 and 7.
Ursodeoxycholic Acid: A dihydroxy bile acid with hydroxyl groups at positions 3 and 7, but with a different stereochemistry.
Uniqueness
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups. This configuration imparts distinct biochemical properties, making it valuable for specific research and therapeutic applications.
Eigenschaften
Molekularformel |
C24H40O5 |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(2S,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI-Schlüssel |
SLDVWYDDPPFGHK-CIEAULFFSA-N |
Isomerische SMILES |
C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)


![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)









